Lipophilicity Comparison: Balanced XLogP3 Distinguishes 3-F,5-CF₃-Phenylurea from Non-Fluorinated and Mono-Substituted Analogs
The computed XLogP3 of 3-fluoro-5-(trifluoromethyl)phenylurea is 1.5 [1], situating it in an optimal intermediate lipophilicity range for fragment and building block applications. This value is 0.67 log units higher than unsubstituted phenylurea (XLogP3 0.8) , approximately 0.21 log units higher than 3-fluorophenylurea (LogP ~1.29) , and approximately 1.47 log units lower than 3-(trifluoromethyl)phenylurea (LogP ~2.97) [2]. The balanced logP avoids the excessive lipophilicity-driven promiscuity and solubility penalties associated with the trifluoromethyl-only analog while providing greater passive membrane permeability potential than the fluoro-only or unsubstituted variants.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Phenylurea (XLogP3 0.8); 3-Fluorophenylurea (LogP ~1.29); 3-(Trifluoromethyl)phenylurea (LogP ~2.97) |
| Quantified Difference | Δ +0.67 (vs. phenylurea); Δ +0.21 (vs. 3-F-phenylurea); Δ −1.47 (vs. 3-CF₃-phenylurea) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release); comparator LogP values from ChemSrc and Molbase databases |
Why This Matters
Lipophilicity directly governs passive permeability, aqueous solubility, and off-target promiscuity risk; the intermediate XLogP3 of 1.5 enables this building block to occupy a favorable property space that neither the overly polar unsubstituted analog nor the excessively lipophilic CF₃-only analog can access.
- [1] PubChem. (2025). Compound Summary for CID 59145682: 3-Fluoro-5-(trifluoromethyl)phenylurea — XLogP3-AA 1.5. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 3-(Trifluoromethyl)phenylurea (CAS 13114-87-9): LogP 2.9693. Retrieved from https://qiye.molbase.cn View Source
